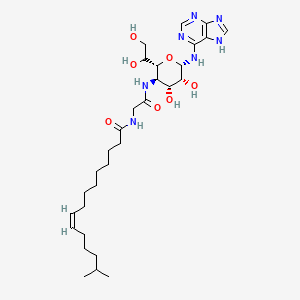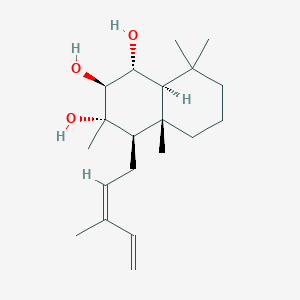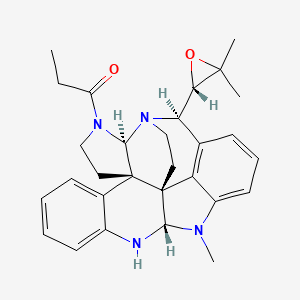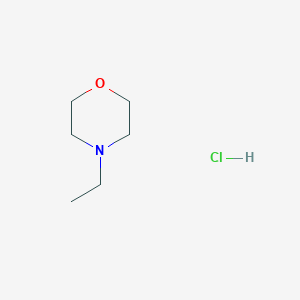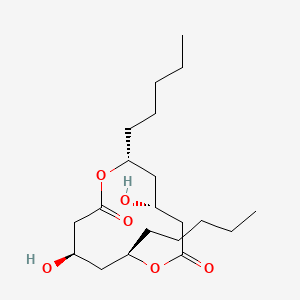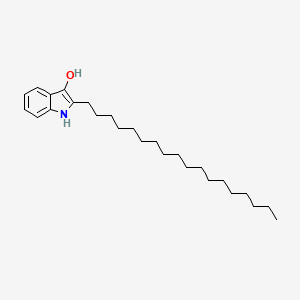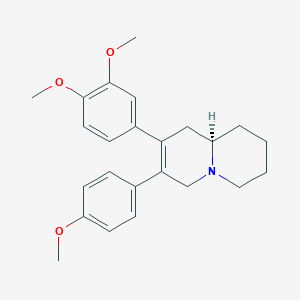
Julandine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Julandine is a natural product found in Boehmeria cylindrica with data available.
Applications De Recherche Scientifique
Anti-Angiogenic Properties
Julandine, a phenanthroquinolizidine alkaloid, has been studied for its anti-angiogenic properties. Research indicates that certain analogues of Julandine demonstrate potent anti-angiogenic effects, with reduced cytotoxicity compared to other systems. This suggests potential applications in conditions where angiogenesis plays a key role, such as in cancer therapy or ocular diseases (Banwell et al., 2006).
Antimicrobial Activity
Julandine has been identified for its antimicrobial activity, particularly against Candida albicans. This highlights its potential use in developing treatments for infections caused by this fungus (Al-Shamma et al., 1982).
Novel Alkaloid Structures
The discovery of new alkaloids alongside Julandine, with unprecedented carbon skeletons, suggests that Julandine and its related compounds could provide a basis for the development of new chemical structures with potential therapeutic applications (Doan Thi Thuy et al., 2018).
Cytotoxicity against Cancer Cell Lines
Studies on Julandine have shown its cytotoxicity against various cancer cell lines. This indicates its potential application in cancer treatment, particularly in targeting specific types of cancer cells (Doan Thi Thuy et al., 2019).
Conformational Analysis
Research has also focused on the synthesis and conformational analysis of Julandine and its analogues. Understanding the conformational structure of Julandine can aid in the design of similar compounds with improved efficacy and reduced side effects (Trigo et al., 1979).
Propriétés
Nom du produit |
Julandine |
|---|---|
Formule moléculaire |
C24H29NO3 |
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
(9aR)-8-(3,4-dimethoxyphenyl)-7-(4-methoxyphenyl)-2,3,4,6,9,9a-hexahydro-1H-quinolizine |
InChI |
InChI=1S/C24H29NO3/c1-26-20-10-7-17(8-11-20)22-16-25-13-5-4-6-19(25)15-21(22)18-9-12-23(27-2)24(14-18)28-3/h7-12,14,19H,4-6,13,15-16H2,1-3H3/t19-/m1/s1 |
Clé InChI |
GZQPRQAGPHGFNW-LJQANCHMSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)C2=C(C[C@H]3CCCCN3C2)C4=CC(=C(C=C4)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(CC3CCCCN3C2)C4=CC(=C(C=C4)OC)OC |
Synonymes |
julandine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,3S,8S,9R,12S,14R,16S)-16-hydroxy-5,14-dimethyl-5-azatetracyclo[7.7.0.01,12.03,8]hexadecan-10-one](/img/structure/B1245871.png)
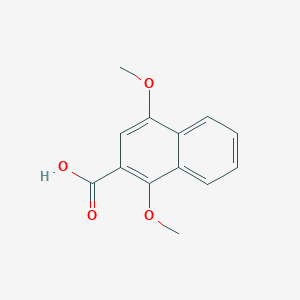
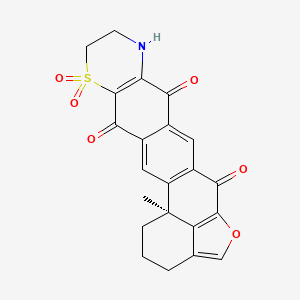
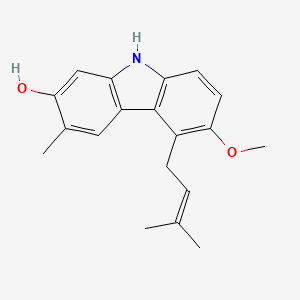

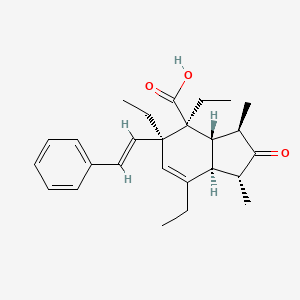
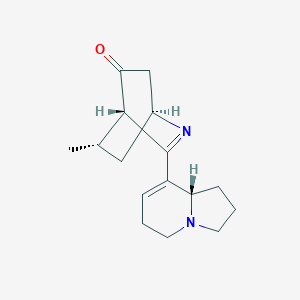
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13S,16S,17R)-11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B1245885.png)
